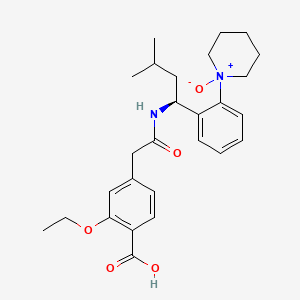
RepaglinideN-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RepaglinideN-Oxide is a derivative of repaglinide, an antidiabetic drug used to control blood sugar levels in individuals with type 2 diabetes. Repaglinide belongs to the meglitinide class of medications, which stimulate insulin release from the pancreatic β-cells. This compound is a modified form of repaglinide, where the nitrogen atom in the molecule is oxidized, potentially altering its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RepaglinideN-Oxide typically involves the oxidation of repaglinide. One common method is to use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
RepaglinideN-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to repaglinide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can regenerate the parent compound, repaglinide.
Scientific Research Applications
RepaglinideN-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the effects of oxidation on drug activity.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic benefits and differences in pharmacokinetics and pharmacodynamics compared to repaglinide.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of RepaglinideN-Oxide is similar to that of repaglinide, involving the stimulation of insulin release from pancreatic β-cells. The oxidation of the nitrogen atom may affect the binding affinity and interaction with the ATP-sensitive potassium channels, potentially altering its efficacy and safety profile. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Repaglinide: The parent compound, used to control blood sugar levels in type 2 diabetes.
Nateglinide: Another meglitinide class drug with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug that also stimulates insulin release but through a different binding site.
Uniqueness
RepaglinideN-Oxide is unique due to the presence of the oxidized nitrogen atom, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. This modification can potentially lead to differences in pharmacokinetics, pharmacodynamics, and therapeutic effects.
Properties
Molecular Formula |
C27H36N2O5 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-oxidopiperidin-1-ium-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29(33)14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1 |
InChI Key |
TZLRUXDWYSNYRF-QHCPKHFHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
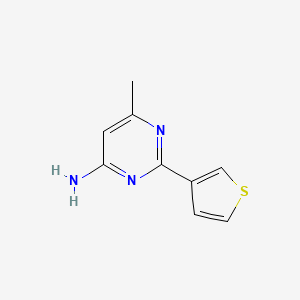
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)

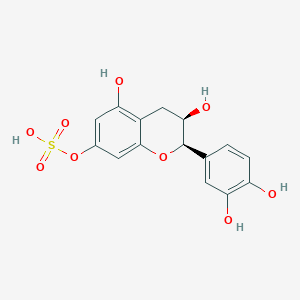
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
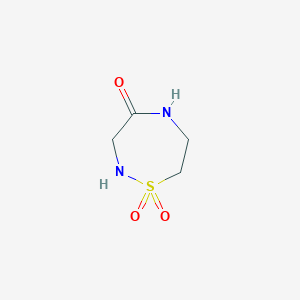
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
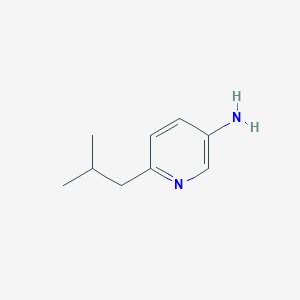
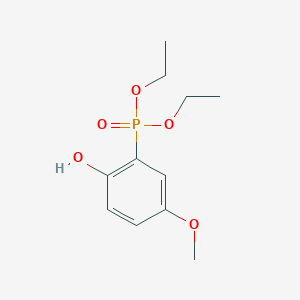
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
